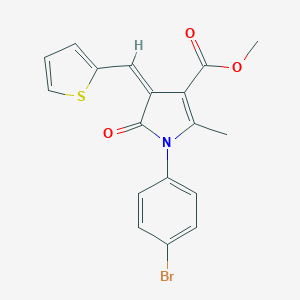![molecular formula C18H14BrClN2O2S B299114 (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound with potential therapeutic applications. It belongs to the class of thiazolone derivatives and has been extensively studied for its biological activities.
作用機序
The exact mechanism of action of (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It may also inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The compound has been shown to affect various biochemical and physiological processes in cells. It has been reported to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of several enzymes, including topoisomerase and tyrosinase. Furthermore, it has been reported to decrease the levels of reactive oxygen species, which are involved in the pathogenesis of several diseases.
実験室実験の利点と制限
One of the advantages of (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is its potential therapeutic applications in various diseases. It has also been shown to exhibit good stability and solubility in different solvents. However, one of the limitations is its cytotoxicity, which may affect the viability of normal cells in addition to cancer cells.
将来の方向性
Future research on (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one should focus on elucidating its exact mechanism of action and identifying its molecular targets. Furthermore, the compound's potential applications in combination with other drugs or therapies should be investigated. In addition, the development of new derivatives with improved pharmacological properties should be explored.
合成法
The synthesis of (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been reported in several research articles. One of the most commonly used methods involves the reaction of 2-amino-4-bromo-5-methylphenol with 3-chloro-4-methoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then cyclized to form the thiazolone ring.
科学的研究の応用
The compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. It has been shown to exhibit cytotoxic activity against several cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to possess antimicrobial activity against several pathogenic microorganisms.
特性
製品名 |
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C18H14BrClN2O2S |
分子量 |
437.7 g/mol |
IUPAC名 |
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14BrClN2O2S/c1-10-7-12(19)4-5-14(10)21-18-22-17(23)16(25-18)9-11-3-6-15(24-2)13(20)8-11/h3-9H,1-2H3,(H,21,22,23)/b16-9+ |
InChIキー |
JGMVFJLFZKPFLZ-CXUHLZMHSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Br)NC2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2 |
SMILES |
CC1=C(C=CC(=C1)Br)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 5-(4-fluorophenyl)-2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299034.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299036.png)
![N-(4-methylbenzyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B299039.png)


![4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B299044.png)
![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)
![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299052.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)